molecular formula C15H12ClNO B4331389 8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine

8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine

Cat. No. B4331389
M. Wt: 257.71 g/mol
InChI Key: PMMSYMSZXHOEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine is a heterocyclic compound that has been widely studied for its potential applications in scientific research. It is a complex molecule that has been synthesized using various methods and has shown promising results in various fields of research. In

Scientific Research Applications

8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various biological processes. It has been shown to have a selective inhibitory effect on certain enzymes, making it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins. It has also been shown to have a positive effect on the immune system, increasing the production of certain cytokines and immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex structure, which makes it difficult to synthesize and purify.

Future Directions

There are several future directions for the study of 8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine. One of the main areas of research is the development of new drugs based on this compound. It has shown promising results in the treatment of various diseases, and further research is needed to explore its potential applications. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. Finally, more research is needed to fully understand the mechanism of action of 8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine and its effects on various biological processes.

properties

IUPAC Name

6-chloro-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-11-6-2-7-12-15(11)18-13-8-1-4-10-5-3-9-17(12)14(10)13/h1-2,4,6-8H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMSYMSZXHOEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)OC4=C(N3C1)C=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine
Reactant of Route 2
8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine
Reactant of Route 3
8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine
Reactant of Route 4
8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine
Reactant of Route 5
8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine
Reactant of Route 6
8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.